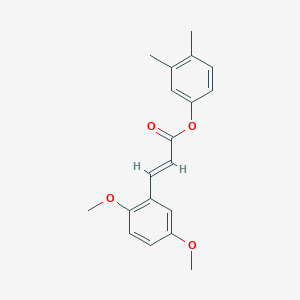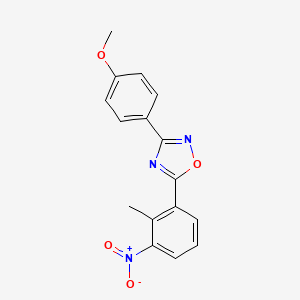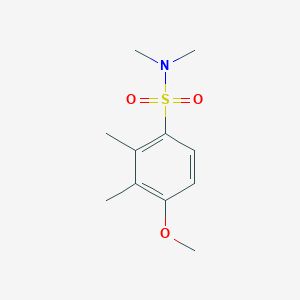
3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as acrylic monomers and their polymers, typically involves reactions between phenol derivatives and acryloyl or methacryloyl chloride in the presence of triethylamine, under conditions that favor free radical polymerization. For example, 3,5-dimethylphenyl acrylate and its copolymers have been synthesized by reacting 3,5-dimethylphenol with acryloyl chloride (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002). This process is indicative of the type of reactions that might be involved in synthesizing compounds similar to 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate.
Molecular Structure Analysis
The molecular structure of acrylic compounds can be characterized using spectroscopic techniques such as FTIR, NMR, and X-ray crystallography. For instance, the crystal structures of E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, have been determined using X-ray diffraction, showcasing the detailed molecular geometry and isomeric forms (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylic compounds are known for their reactivity in various chemical reactions, including polymerization and Michael addition. For example, 3,3-dimethoxypropanenitrile reacts with 2-aryl acrylates, forming compounds that can be further transformed into pyridopyrimidines (Berzosa et al., 2010). These reactions are essential for understanding the chemical behavior and potential applications of 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate.
Physical Properties Analysis
Physical properties such as solubility, glass transition temperature, and thermal stability are crucial for applications in material science. The solubility in various solvents, thermal properties, and glass transition temperatures of polymers derived from similar acrylates have been extensively studied, providing insight into the material characteristics that can be expected from 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate derivatives (Vijayanand et al., 2002).
Chemical Properties Analysis
The reactivity ratios, polymerization behavior, and copolymerization characteristics with different monomers provide valuable information about the chemical properties of acrylate compounds. Studies on copolymers of dimethylphenyl acrylate reveal detailed insights into their chemical behavior and reactivity ratios, which are essential for predicting the behavior of 3,4-dimethylphenyl 3-(2,5-dimethoxyphenyl)acrylate in various chemical environments (Vijayanand et al., 2002).
科学的研究の応用
Polymer Synthesis and Properties
- The synthesis of new acrylic monomers like 3,5-dimethylphenyl acrylate, which can be reacted with glycidyl methacrylate to create homopolymers and copolymers through free radical polymerization, has been documented. These polymers are characterized by their thermal properties and potential applications in creating leather adhesives due to their peel strength (Vijayanand, Arunprasath, Balaji, & Nanjundan, 2002).
- Another study involved the synthesis and characterization of the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate, showcasing the versatility of these materials in various applications due to their molecular weights and thermal properties (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Biocompatibility and Thermal Response
- Research on biocompatible thermoresponsive polymers incorporating cyclic ortho ester groups and oligo(ethylene glycol) chains indicates the potential for medical applications, such as drug delivery systems that respond to body temperature changes (Qiao, Du, Zhang, Liang, & Li, 2010).
Photorefractive and Electro-Optic Applications
- A study on photorefractive polymer containing electron transport material revealed the synthesis of acrylate type monomer for potential use in photorefractive devices, highlighting the significance of acrylate compounds in the development of optical materials (Okamoto, Nomura, Park, Ogino, & Sato, 1999).
Safety and Hazards
Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to wear protective clothing, avoid inhalation or contact with skin or eyes, and use only in a well-ventilated area .
特性
IUPAC Name |
(3,4-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-5-7-17(11-14(13)2)23-19(20)10-6-15-12-16(21-3)8-9-18(15)22-4/h5-12H,1-4H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUXUVFYPVDQX-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)
![ethyl 4-[(3,5-dimethylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5542888.png)
![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)
![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)